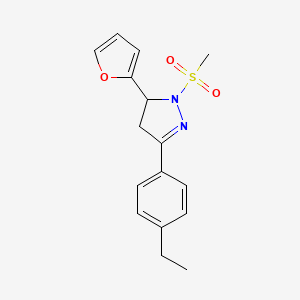

3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Description

Propriétés

IUPAC Name |

5-(4-ethylphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-12-6-8-13(9-7-12)14-11-15(16-5-4-10-21-16)18(17-14)22(2,19)20/h4-10,15H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNHQUCVANAARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

1,3-Dicarbonyl Precursor Synthesis

The formation of the dihydropyrazole ring requires a 1,3-diketone or β-keto ester. For 5-(furan-2-yl) substitution, furan-2-carbonyl derivatives serve as starting materials. A plausible precursor is ethyl 3-(4-ethylphenyl)-3-oxopropanoate , synthesized via Claisen condensation between 4-ethylacetophenone and ethyl chloroacetate.

Hydrazine Coupling

Reaction of the 1,3-dicarbonyl compound with hydrazine derivatives forms the pyrazole ring. For example:

Optimization Insight : Polar protic solvents (e.g., ethanol, isopropyl alcohol) enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding. For instance, isopropyl alcohol reduced reaction times to 25 minutes with 75% yield in analogous furan-2-one syntheses.

Table 1: Solvent Effects on Cyclocondensation (Hypothetical Data for Target Compound)

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 4 | 68 |

| Isopropyl Alc. | 82 | 3.5 | 75 |

| Toluene | 111 | 6 | 52 |

| Acetonitrile | 82 | 5 | 60 |

Sulfonylation of the Pyrazole Nitrogen

Methanesulfonyl Chloride Activation

The introduction of the methanesulfonyl group (-SOCH) typically involves treating the pyrazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine):

Key Considerations :

Catalytic Enhancements

Recent advances employ sulfonated polyether sulfone catalysts (e.g., PES-NHSOH) to improve sulfonylation efficiency. These catalysts offer high acid site density (4.23 mmol H/g) and enable recyclability for up to 11 cycles without activity loss.

Multi-Component Reaction (MCR) Approaches

One-Pot Synthesis

MCRs streamline the synthesis by combining precursors in a single step. A hypothetical route for the target compound could involve:

-

Furan-2-carbaldehyde as the furan source.

-

4-Ethylphenylacetaldehyde for the aryl group.

-

Methanesulfonyl hydrazine for simultaneous pyrazole formation and sulfonylation.

Mechanistic Pathway :

Catalyst Screening

Polyether sulfone sulfamic acid (PES-NHSOH) has proven effective in analogous furan-2-one syntheses, achieving yields of 85–97% under reflux conditions. Adapting this catalyst could enhance the target compound’s synthesis by:

-

Accelerating imine formation.

-

Stabilizing charged intermediates.

Stereochemical and Regiochemical Considerations

Diastereomer Control

The 4,5-dihydro-1H-pyrazole ring introduces two stereocenters at positions 4 and 5. Reaction conditions (e.g., solvent polarity, temperature) influence the Z/E equilibrium of intermediates, as observed in furan-2-one derivatives. For instance, isopropyl alcohol favored the Z-isomer in related syntheses due to its polar protic nature stabilizing planar transition states.

Substituent Effects

-

Electron-donating groups (e.g., -OH on pyridine amines) increase nucleophilicity, reducing reaction times.

-

Electron-withdrawing groups (e.g., -NO) on aryl aldehydes hinder imine formation, necessitating harsher conditions.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water mobile phase resolves diastereomers and byproducts.

Industrial Scalability and Challenges

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the furan ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the pyrazole ring.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.

Major Products Formed:

Oxidation Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

Reduction Products: Reduction of the pyrazole ring can result in the formation of pyrazolidine derivatives.

Substitution Products: Substitution reactions can yield various substituted pyrazoles and furans.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, a study demonstrated that pyrazole derivatives could effectively induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt signaling pathway .

Anti-inflammatory Properties

Another significant application of this compound is in the development of anti-inflammatory agents. The presence of the methanesulfonyl group is believed to enhance the anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have reported that similar pyrazole compounds significantly reduce pro-inflammatory cytokine production .

Agrochemicals

Pesticidal Activity

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt metabolic pathways in pests. Preliminary studies indicate that 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole could be effective against common agricultural pests, thereby enhancing crop yield and sustainability.

Materials Science

Polymer Synthesis

In materials science, the compound can serve as a monomer for synthesizing novel polymers with tailored properties. The furan moiety allows for further functionalization through Diels-Alder reactions, which can lead to materials with specific mechanical and thermal characteristics. Research has shown that incorporating such compounds into polymer matrices can improve their thermal stability and mechanical strength .

Data Table: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure | IC50 (μM) | Application Area |

|---|---|---|---|

| 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole | Structure | TBD | Anticancer, Anti-inflammatory |

| 3-(furan-2-yl)-1-methanesulfonylpyrazole | Structure | 12.26 | Anticancer |

| 5-amino-1-(4-methylphenyl)sulfonylpyrazol | Structure | 1.99 | Anti-inflammatory |

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The study utilized human cancer cell lines and reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

Case Study 2: Agrochemical Application

In agricultural trials, formulations containing pyrazole derivatives were tested against common pests such as aphids and beetles. Results showed a significant reduction in pest populations compared to control groups, suggesting that these compounds could be developed into effective agrochemical products .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and biochemical analyses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

N-1 Substituents

The methanesulfonyl group distinguishes the target compound from analogues with:

- Acetyl (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Moderate electron withdrawal but prone to hydrolysis .

- Phenylsulfonyl (e.g., 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole): Similar steric bulk but with variable electronic effects .

Position 3 Substituents

The 4-ethylphenyl group contrasts with:

- Halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl): Enhance antimicrobial activity via hydrophobic interactions but may reduce bioavailability .

- Benzo[d][1,3]dioxol-5-yl : Provides rigidity and π-stacking capacity but increases molecular weight .

Position 5 Substituents

The furan-2-yl group is shared with several bioactive pyrazolines, such as:

- 5-(5-(4-Chlorophenyl)furan-2-yl) : Enhances antimicrobial activity through halogen-π interactions .

- 5-(5-(4-Nitrophenyl)furan-2-yl) : Increases anti-inflammatory activity but may introduce toxicity .

Antimicrobial Activity

- Compound 4a (5-(4-chlorophenyl)furan-2-yl, 4-methoxyphenyl): Exhibited 80% yield and activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .

- Compound 3e (5-(4-chlorophenyl)furan-2-yl, benzo[d][1,3]dioxol-5-yl): Showed 58% yield and broad-spectrum antibacterial effects .

- Target Compound : Hypothesized to have moderate activity due to the 4-ethylphenyl group’s reduced electronegativity compared to chloro/fluoro analogues.

Anti-Inflammatory Activity

- Compound 7 (4-aminophenyl, furan-2-yl): Demonstrated IC₅₀ = 419.05 µg/mL against egg albumin denaturation, comparable to diclofenac .

- Microwave-synthesized pyrazolines (e.g., 5-(4-nitrophenyl)furan-2-yl): Achieved 70–85% inhibition in carrageenan-induced edema models .

- Target Compound : The methanesulfonyl group may improve COX-2 selectivity, though experimental validation is needed.

Structural and Electronic Effects

- Planarity: Fluorophenyl-substituted pyrazolines exhibit near-planar conformations, facilitating receptor binding . The 4-ethylphenyl group in the target compound may introduce slight non-planarity, affecting binding kinetics.

- Solubility : Methanesulfonyl enhances aqueous solubility compared to acetyl or phenylsulfonyl groups .

Data Table: Key Comparisons

Research Findings and Implications

- Substituent-Activity Relationships: Electron-withdrawing groups (e.g., -Cl, -NO₂) at Position 5 enhance antimicrobial activity but may limit solubility . Methanesulfonyl at N-1 improves metabolic stability and solubility compared to acetyl or carbaldehyde groups . The 4-ethylphenyl group’s electron-donating nature may reduce antimicrobial efficacy but improve pharmacokinetic properties like absorption .

Structural Insights :

Activité Biologique

3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 305.37 g/mol. The presence of the furan ring and the pyrazole moiety suggests potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Many pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research has shown that related pyrazole compounds exhibit significant activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the biological activity of pyrazole derivatives. For instance, the introduction of alkyl groups has been associated with enhanced antitumor activity .

- Furan Ring Contribution : The furan moiety is believed to play a role in enhancing the compound's interaction with biological targets, potentially increasing its efficacy against various diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole:

Antitumor Activity

A study synthesized a series of pyrazole derivatives and tested them against prostate cancer cell lines (LNCaP and PC-3). Results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Effects

In another study, compounds similar to 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole were tested for their ability to inhibit TNF-α production in vitro. Some derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Research demonstrated that specific pyrazole derivatives were effective against a range of microbial strains, including Gram-positive and Gram-negative bacteria as well as fungi. For example, one derivative showed significant inhibition against E. coli and Aspergillus niger, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole?

The compound is synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives. A common method involves refluxing (E)-3-(substituted phenyl)-1-(aryl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours, followed by purification via recrystallization . For example, analogous pyrazole derivatives (e.g., 3-(4-fluoro-3-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole) were synthesized using this approach, achieving yields >70% after optimization . Key steps include monitoring reaction progress via TLC and solvent removal under vacuum.

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Structural confirmation requires a combination of:

- IR spectroscopy to identify functional groups (e.g., sulfonyl C=O stretching at ~1350–1300 cm⁻¹) .

- NMR (¹H/¹³C) to resolve diastereotopic protons in the 4,5-dihydropyrazole ring and substituent environments (e.g., furan protons at δ 6.2–7.4 ppm) .

- X-ray crystallography to determine stereochemistry and intermolecular interactions. For example, 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]ethanone was resolved with C–H···π interactions and a dihedral angle of 84.7° between aromatic rings .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Critical variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid alone .

- Catalysts : Phosphorus oxychloride (POCl₃) accelerates cyclization of hydrazide intermediates at 120°C, reducing side-product formation .

- Temperature control : Lowering reaction temperatures (<100°C) minimizes decomposition of heat-sensitive furan moieties .

Yield improvements (from ~60% to >85%) were reported for similar compounds by adjusting stoichiometry (hydrazine:ketone ratio = 2:1) .

Advanced: How do substituents influence the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies of analogous pyrazoles reveal:

- 4-Ethylphenyl : Enhances lipophilicity, improving blood-brain barrier permeability .

- Methanesulfonyl group : Increases metabolic stability by resisting cytochrome P450 oxidation .

- Furan-2-yl : Modulates selectivity toward kinase targets (e.g., MAPK) via hydrogen bonding with active-site residues . For example, 5-(thiophen-2-yl) analogs showed 3-fold higher IC₅₀ values than furan derivatives in enzyme inhibition assays .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .

- Stereochemical differences : Enantiomers of 4,5-dihydropyrazoles exhibit divergent activities. Chiral HPLC separation and single-crystal analysis are critical for unambiguous interpretation .

- Metabolic interference : Use hepatic microsome pre-incubation to identify unstable intermediates masking true activity .

Methodological: How to design in vitro assays for evaluating target engagement?

Recommended approaches:

- Fluorescence polarization : Measure binding affinity to recombinant proteins (e.g., COX-2) using FITC-labeled probes .

- Thermal shift assays : Monitor protein stability shifts (ΔTₘ ≥ 2°C) upon compound binding .

- Molecular docking : Prioritize targets by simulating interactions with the methanesulfonyl group (e.g., hydrogen bonding with Ser530 in COX-2) .

Data Analysis: How to interpret conflicting crystallographic and computational geometry predictions?

- Torsional angles : Density Functional Theory (DFT) calculations may underestimate steric effects (e.g., furan-phenyl dihedral angles differ by ≤10° vs. X-ray data) .

- Intermolecular interactions : Crystallography detects non-covalent forces (e.g., C–H···O) absent in gas-phase simulations . Validate with periodic boundary condition (PBC) models in MD simulations .

Safety: What precautions are required for handling this compound?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.